8-Iso-16-cyclohexyl-tetranor prostaglandin E2

Description

BenchChem offers high-quality 8-Iso-16-cyclohexyl-tetranor prostaglandin E2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Iso-16-cyclohexyl-tetranor prostaglandin E2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H34O5 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19+,21+/m0/s1 |

InChI Key |

WVYOVLOAXIHCDB-OMLLNYAOSA-N |

Isomeric SMILES |

C1CCC(CC1)C[C@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

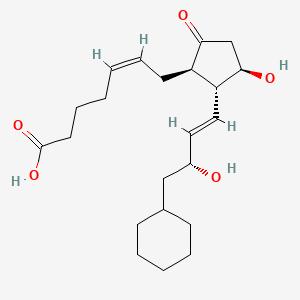

Chemical structure and molecular weight of 8-Iso-16-cyclohexyl-tetranor prostaglandin E2

[1]

Executive Summary

8-Iso-16-cyclohexyl-tetranor Prostaglandin E2 (CAS: 53319-30-5) is a synthetic structural analog of 8-iso Prostaglandin E2 (8-iso PGE2).[1][2][3] It combines the non-enzymatic stereochemistry of an F2-isoprostane derivative with a modified omega-chain designed to alter metabolic stability and lipophilicity.

While 8-iso PGE2 is a naturally occurring marker of oxidative stress and a potent renal vasoconstrictor, the 16-cyclohexyl-tetranor modification creates a specific chemical probe. This molecule is frequently utilized as a research standard to differentiate receptor binding affinities or as a stable internal standard in mass spectrometry due to its unique fragmentation pattern and retention time compared to endogenous prostanoids.

Chemical Identity & Molecular Architecture[4]

Nomenclature and Identifiers

| Property | Specification |

| Common Name | 8-Iso-16-cyclohexyl-tetranor Prostaglandin E2 |

| Formal IUPAC Name | 9-oxo-11 |

| CAS Number | 53319-30-5 |

| Molecular Formula | |

| Molecular Weight | 378.5 g/mol |

| SMILES | OC(=O)CCC/C=C\C[C@@H]1C(=O)CC(O)[C@@H]1\C=C\C(O)CC1CCCCC1 |

| InChI Key | WVYOVLOAXIHCDB-SSPFYIBPSA-N |

Structural Logic & Synthesis

The molecule is constructed via three distinct structural modifications to the native Prostaglandin E2 scaffold. Understanding these modifications is critical for interpreting its biological behavior.

-

8-Iso Configuration (Stereochemical Inversion):

-

Unlike enzymatic PGE2 (where the side chains at C8 and C12 are trans), this molecule possesses an 8

configuration . -

This places the

-chain (C1-C7) and the -

Significance: This mimics the "isoprostane" structure formed via free-radical peroxidation of arachidonic acid, rather than COX-mediated synthesis.

-

-

Tetranor Truncation:

-

The term "Tetranor" indicates the removal of four carbons from the standard 20-carbon skeleton, specifically carbons 17, 18, 19, and 20.

-

Significance: This shortens the omega chain, typically reducing metabolic clearance via

-oxidation.

-

-

16-Cyclohexyl Addition:

-

Significance: This bulky lipophilic group replaces the aliphatic tail. In many prostaglandin analogs (e.g., in glaucoma therapeutics), this modification increases potency and selectivity for specific EP receptors while preventing rapid degradation by 15-hydroxy prostaglandin dehydrogenase (15-PGDH).

Figure 1: Structural derivation logic of 8-Iso-16-cyclohexyl-tetranor PGE2 from the parent prostanoid scaffold.

Physicochemical Properties[3][8][11]

Solubility Profile

This compound is a lipophilic organic acid. It is supplied commercially as a solution in methyl acetate to ensure stability. For experimental use, the solvent must often be exchanged.

-

PBS (pH 7.2): ~1 mg/mL (Requires careful preparation; see Protocol 4.1)

Stability

-

Storage: -20°C or lower.

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidative degradation of the double bonds.

-

Shelf Life:

1 year if stored properly in unopened methyl acetate solution.

Experimental Protocols

Preparation of Aqueous Stock for Biological Assays

Objective: Transfer the lipid from the organic shipping solvent (methyl acetate) to an aqueous buffer without precipitation or degradation.

-

Evaporation: Aliquot the required amount of the methyl acetate solution into a clean glass vial. Evaporate the solvent under a gentle stream of nitrogen gas. Do not use heat.

-

Reconstitution (Organic): Dissolve the resulting residue immediately in DMSO or Ethanol. This creates a highly concentrated "Master Stock" (e.g., 10 mg/mL).

-

Note: Purge the vial with nitrogen before closing.

-

-

Aqueous Dilution: Dilute the Master Stock into Phosphate Buffered Saline (PBS, pH 7.2).

-

Critical Step: Ensure the residual organic solvent concentration in the final assay buffer is <0.1% to avoid solvent toxicity.

-

Solubility Limit: Do not attempt to exceed 1 mg/mL in PBS. If the solution appears cloudy, sonicate briefly in a water bath.

-

Handling Precautions

-

Plasticware: Avoid polystyrene plastics for long-term storage of low-concentration solutions, as prostaglandins can adsorb to surfaces. Use glass or polypropylene.

-

Light: Protect from prolonged exposure to direct light.

Biological Context & Applications[4][6][12]

Isoprostane Physiology vs. Synthetic Probes

8-iso PGE2 is a marker of lipid peroxidation (oxidative stress) and acts as a potent renal vasoconstrictor.[5][6] However, the 16-cyclohexyl-tetranor analog is not a naturally occurring metabolite.

Why use this analog?

-

Receptor Selectivity Studies: The cyclohexyl group often enhances binding to specific EP receptor subtypes (EP2/EP3) in similar PG analogs. Researchers use this molecule to test if the "8-iso" shape (kinked structure) retains receptor activity when the tail is modified.

-

Metabolic Stability: The removal of the terminal alkyl chain (tetranor) and addition of the cyclohexyl group blocks the standard

-oxidation pathway, potentially extending the half-life of the molecule in in vitro assays compared to native 8-iso PGE2.

Lack of Pharmacological Data

Important Note: As of the current scientific literature, there are no published pharmacodynamic studies specifically characterizing the in vivo activity of 8-iso-16-cyclohexyl-tetranor PGE2 in humans or veterinary models. It remains a tool compound for biochemical characterization.

References

-

Morrow, J.D., et al. (1994).[7][6] Free radical-induced generation of isoprostanes in vivo.[2][7][5][6] Evidence for the formation of D-ring and E-ring isoprostanes.[2][5][6] The Journal of Biological Chemistry, 269(6), 4317-4326.[5][8][6] [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101746979, 8-iso-16-cyclohexyl-tetranor Prostaglandin E2. Retrieved from [Link]

Sources

- 1. netascientific.com [netascientific.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 | CAS 53319-30-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. LIPID MAPS [lipidmaps.org]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

Thermodynamic Stability of 8-iso-Prostaglandin Analogs versus Native PGE₂: An In-depth Technical Guide

Introduction

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes. Among them, Prostaglandin E₂ (PGE₂) is a key mediator of inflammation, pain, fever, and tissue homeostasis. Its chemical instability, however, presents significant challenges in both research and therapeutic applications. In contrast, 8-iso-prostaglandin F₂α (8-iso-PGF₂α), an isomer of PGF₂α, is primarily generated non-enzymatically through free-radical-mediated peroxidation of arachidonic acid and has emerged as a gold-standard biomarker of oxidative stress due to its relative stability.[1][2] This technical guide provides a comprehensive analysis of the thermodynamic stability of 8-iso-PGF₂α compared to its native counterpart, PGE₂, offering insights for researchers, scientists, and drug development professionals.

I. Biosynthesis and Chemical Structures: A Tale of Two Pathways

The fundamental differences in the stability of PGE₂ and 8-iso-PGF₂α are rooted in their distinct origins and chemical structures.

A. Prostaglandin E₂ (PGE₂): The Enzymatic Pathway

PGE₂ is synthesized through a tightly regulated enzymatic cascade initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A₂. Arachidonic acid is then converted to the unstable intermediate prostaglandin H₂ (PGH₂) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, PGH₂ is isomerized to PGE₂ by prostaglandin E synthases (PGES).[3][4]

B. 8-iso-Prostaglandin F₂α (8-iso-PGF₂α): The Non-Enzymatic Route

In contrast, 8-iso-PGF₂α is predominantly formed via a non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1][2] This pathway is a hallmark of oxidative stress. While it is considered a stable product of lipid peroxidation, it's important to note that some enzymatic contribution to its formation can occur.[5][6]

Caption: Biosynthetic pathways of PGE₂ and 8-iso-PGF₂α.

II. Thermodynamic Stability: A Comparative Analysis

The practical utility of prostaglandins in research and clinical settings is profoundly influenced by their inherent stability. This section delves into the thermodynamic factors governing the stability of PGE₂ and 8-iso-PGF₂α.

A. The Instability of Prostaglandin E₂

PGE₂ is notoriously unstable in aqueous solutions, with its degradation being highly dependent on pH and temperature.[7][8]

-

pH-Dependent Degradation: PGE₂ undergoes rapid degradation in both acidic and basic conditions. In acidic solutions (pH ≤ 3), it primarily dehydrates to form PGA₂.[8] Under alkaline conditions (pH ≥ 10), it can isomerize to 8-isoprostaglandin E.[8] Studies have shown that the degradation rate is first-order with respect to hydrogen and hydroxide ion concentrations.[8] For instance, the half-life of PGE₁ (a closely related analog) is significantly shorter at pH 7.4 compared to more acidic conditions (pH 4.5-4.7).[7] Another study demonstrated that the half-life of PGE₂ is drastically reduced from 300 hours at pH 2.6-4.0 to less than 50 hours at pH 2.0 or pH 8.8.[9]

-

Temperature-Dependent Degradation: The degradation of PGE₂ is also accelerated at elevated temperatures. The Arrhenius equation can be used to model this temperature dependence and calculate the activation energy (Ea) for its degradation.[10] For dinoprostone (PGE₂), the apparent activation energy for its loss in strongly acidic solution is approximately 21 kcal/mole, while in the alkaline region, it is around 15 kcal/mole.[8]

Table 1: Factors Affecting PGE₂ Stability

| Parameter | Effect on PGE₂ Stability | Primary Degradation Products |

| Acidic pH (≤ 3) | Decreased stability | PGA₂, 15-epi-PGE₂[8] |

| Neutral pH (~7.4) | Moderate instability | 8-iso-PGE₂ (in alkaline)[8] |

| Alkaline pH (≥ 10) | Decreased stability | 8-iso-PGE₂[8] |

| Elevated Temperature | Decreased stability | Accelerated degradation |

B. The Robust Stability of 8-iso-Prostaglandin F₂α

In stark contrast to PGE₂, 8-iso-PGF₂α is recognized for its chemical stability, a key attribute that makes it a reliable biomarker for oxidative stress.[1][2]

-

Resistance to Degradation: Being a product of non-enzymatic lipid peroxidation, 8-iso-PGF₂α is inherently more stable than the enzymatically produced and highly regulated PGE₂. Studies have shown that 8-iso-PGF₂α is stable in biological samples like urine even after incubation at 37°C for a week.[11] Furthermore, it remains stable in processed samples (in HPLC mobile phase) at room temperature for at least a week.[11] This stability allows for more reliable and reproducible measurements in clinical and research settings.

While direct comparative studies on the thermodynamic parameters (e.g., activation energy) of 8-iso-PGF₂α degradation are limited, its widespread use as a biomarker is a testament to its superior stability over native prostaglandins like PGE₂.

III. Biological Signaling: Divergent Pathways and Receptors

The biological effects of PGE₂ and 8-iso-PGF₂α are mediated by distinct receptor systems, leading to different downstream signaling cascades.

A. PGE₂ Signaling via EP Receptors

PGE₂ exerts its diverse biological functions by binding to a family of four G-protein coupled receptors (GPCRs) designated EP₁, EP₂, EP₃, and EP₄. Each EP receptor subtype couples to different G-proteins and activates distinct intracellular signaling pathways, leading to a wide range of cellular responses, including modulation of cAMP levels and intracellular calcium.[3][4]

B. 8-iso-PGF₂α Signaling via the Thromboxane A₂ Receptor

8-iso-PGF₂α primarily signals through the thromboxane A₂ receptor (TP receptor), another GPCR.[12] This interaction can lead to vasoconstriction and platelet aggregation. The activation of the TP receptor by 8-iso-PGF₂α highlights a crucial link between oxidative stress and cardiovascular pathophysiology.

Caption: Simplified signaling pathways of PGE₂ and 8-iso-PGF₂α.

IV. Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of 8-iso-PGF₂α and PGE₂, a well-designed experimental workflow is essential. The following protocols outline a robust approach using High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS).

Caption: Experimental workflow for prostaglandin stability assessment.

A. Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

-

Prepare high-concentration stock solutions of PGE₂ and 8-iso-PGF₂α in a stable solvent such as ethanol and store at -80°C.

-

Prepare working solutions by diluting the stock solutions in the desired aqueous buffers (e.g., phosphate buffers of varying pH).

2. Stability Study Design:

-

Aliquots of the working solutions are incubated under a matrix of different conditions:

-

pH: Test a range of pH values (e.g., pH 3, 5, 7.4, 9).

-

Temperature: Incubate samples at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), an aliquot is removed from each condition.

3. Sample Quenching and Preparation:

-

Immediately quench the degradation reaction by adding an appropriate agent (e.g., acidifying the sample) and/or flash-freezing in liquid nitrogen.

-

To prevent enzymatic degradation during sample handling, especially for biological matrices, add a cyclooxygenase inhibitor like indomethacin.[7]

-

For complex matrices like plasma or cell culture media, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to purify and concentrate the analytes.[11][13] A common SPE procedure involves using a C18 reverse-phase column.[13]

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed for separation.[14]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for PGE₂ and 8-iso-PGF₂α and their potential degradation products are monitored.[11][14]

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., PGE₂-d₄, 8-iso-PGF₂α-d₄) is crucial for accurate quantification, as they compensate for matrix effects and variations in extraction recovery and instrument response.[11]

-

5. Data Analysis:

-

The concentration of the parent compound remaining at each time point is plotted against time to determine the degradation kinetics (e.g., first-order decay).

-

The degradation rate constant (k) and half-life (t₁/₂) are calculated for each condition.

-

For temperature-dependent studies, an Arrhenius plot (ln(k) vs. 1/T) is constructed to determine the activation energy (Ea) of the degradation reaction.[15]

V. Practical Implications for Research and Drug Development

The contrasting stability profiles of 8-iso-PGF₂α and PGE₂ have significant implications:

-

Biomarker Selection: The inherent stability of 8-iso-PGF₂α makes it an excellent and reliable biomarker for assessing oxidative stress in vivo.[1][2] Its resistance to ex vivo degradation minimizes the risk of analytical artifacts.

-

Drug Formulation and Delivery: The instability of PGE₂ necessitates careful formulation strategies to ensure its therapeutic efficacy. This may include the development of more stable analogs, encapsulation in delivery systems, or formulation in non-aqueous vehicles.

-

Interpretation of Biological Data: When measuring prostaglandins in biological samples, it is crucial to consider their relative stabilities. The presence of PGE₂ degradation products can provide insights into the sample handling and storage history, while the levels of 8-iso-PGF₂α are more likely to reflect the in vivo physiological state.

VI. Conclusion

The thermodynamic stability of 8-iso-prostaglandin F₂α is markedly superior to that of native PGE₂. This difference is a direct consequence of their distinct biosynthetic origins and chemical structures. While PGE₂ is susceptible to rapid degradation under various physiological conditions, 8-iso-PGF₂α's robustness has established it as a cornerstone biomarker for oxidative stress research. A thorough understanding of these stability differences is paramount for the accurate design and interpretation of experiments, the development of effective prostaglandin-based therapeutics, and the reliable use of these powerful signaling molecules as biomarkers in health and disease.

References

-

Prostaglandin E2 (PGE2) in tissue regeneration: Its role and therapeutic strategies. (2024). PMC. [Link]

-

Younger, E. W., & Szabo, R. M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923–927. [Link]

-

Li, N., et al. (2012). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

-

Effect of pH on the gel filtration of prostaglandins. (2025). ResearchGate. [Link]

-

Morrow, J. D. (2005). The Isoprostanes. ATS Journals, 2(1), 43-46. [Link]

-

Samuelsson, B., et al. (2011). Targeting inflammation: multiple innovative ways to reduce prostaglandin E2. PMC. [Link]

-

Stehle, R. G., & Oesterling, T. O. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences, 66(11), 1590–1595. [Link]

-

Time course of the concentration of total 15(S)-8-iso-prostaglandin F2α... (n.d.). ResearchGate. [Link]

-

Catalysis by Prostaglandin G/H Synthase - William Smith. (n.d.). Grantome. [Link]

-

8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests. (n.d.). Diagnostiki Athinon. [Link]

-

Prostaglandin Degradation. (2015). Semantic Scholar. [Link]

-

Gisinger, C., et al. (1998). Prostaglandin F2-Like Compounds, F2-Isoprostanes, Are Present in Increased Amounts in Human Atherosclerotic Lesions. Arteriosclerosis, Thrombosis, and Vascular Biology, 18(12), 1932–1937. [Link]

-

Chen, M., et al. (2021). Role of prostaglandin E2 in tissue repair and regeneration. Theranostics, 11(18), 8898–8916. [Link]

-

Stability of Prostaglandin E 2 (PGE 2) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres: A pre-Conditioning Approach for Tissue Engineering Applications. (2025). ResearchGate. [Link]

-

van 't Erve, T. J., et al. (2015). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. PMC. [Link]

-

Bedrick, A. D., & Holtzman, M. J. (1983). Prostaglandin Stability in Human Milk and Infant Gastric Fluid. Developmental Pharmacology and Therapeutics, 6(3), 191–198. [Link]

-

Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? (2025). ResearchGate. [Link]

-

Patrignani, P., & Tacconelli, S. (2007). Measurement of 8-Iso-Prostaglandin F 2α in Biological Fluids as a Measure of Lipid Peroxidation. Methods in Molecular Biology, 407, 221–233. [Link]

-

Holder, C., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9, 695940. [Link]

-

[Kinetics of prostaglandin H2 degradation. A method of determining prostaglandin H-convertase activity]. (1982). PubMed. [Link]

-

Yan, B., et al. (2013). Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry. PMC. [Link]

-

Chen, M., et al. (2024). Prostaglandin E2 (PGE2) in tissue regeneration: Its role and therapeutic strategies. PMC. [Link]

-

Zivkovic, A., et al. (2020). phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Farmaceutski glasnik, 76(11-12), 705-717. [Link]

-

Key issues in F-2-isoprostane analysis. (2025). ResearchGate. [Link]

-

Morrow, J. D. (2002). The Isoprostanes. ATS Journals, 165(12), 1530–1534. [Link]

-

van 't Erve, T. J., et al. (2016). Elevated plasma 8-iso-prostaglandin F2α levels in human smokers originate primarily from enzymatic instead of non-enzymatic lipid peroxidation. PMC. [Link]

-

Zhang, T., et al. (2023). 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy. PMC. [Link]

-

8-Hydroxy-2-Deoxyguanosine and 8-Iso-Prostaglandin F2α: Putative Biomarkers to assess Oxidative Stress Damage Following Robot-Assisted Radical Prostatectomy (RARP). (2022). MDPI. [Link]

-

Gill, K. (2022). How to Use the Arrhenius Equation in Stability Studies. FTLOScience. [Link]

-

8-iso-Prostaglandin F2a Assay. (n.d.). Cell Biolabs, Inc.. [Link]

-

van 't Erve, T. J., et al. (2017). Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models. PMC. [Link]

-

A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval. (2025). ResearchGate. [Link]

-

Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients. (2023). MDPI. [Link]

-

Holder, C., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9. [Link]

-

Proposed mechanism of prostaglandin dehydrogenation (after [ 31 ] ) and... (n.d.). ResearchGate. [Link]

-

Nishiyama, M., et al. (2001). Effects of 8-iso-prostaglandin E2 and 8-iso-prostaglandin F2 alpha on the release of noradrenaline from the isolated rat stomach. PubMed. [Link]

Sources

- 1. 8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]

- 2. researchgate.net [researchgate.net]

- 3. thno.org [thno.org]

- 4. researchgate.net [researchgate.net]

- 5. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ftloscience.com [ftloscience.com]

- 11. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 8-Iso-16-cyclohexyl-tetranor PGE2 in Inflammation: A Framework for Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a master regulator of inflammatory processes, exhibiting a complex profile of both pro- and anti-inflammatory activities that are dictated by receptor subtype engagement and cellular context.[1][2] The development of synthetic PGE2 analogs is a critical strategy in dissecting these multifaceted roles and in designing novel therapeutics with enhanced stability and receptor selectivity. This guide focuses on 8-Iso-16-cyclohexyl-tetranor PGE2, a synthetic analog of 8-iso Prostaglandin E2. While there are no published pharmacological studies on this specific compound, its structural relationship to PGE2 provides a strong foundation for hypothesizing its potential role in inflammation pathways.[3][4][5] This document serves as a technical framework for the scientific community, providing an in-depth overview of PGE2 signaling, the rationale for analog development, and a comprehensive set of experimental protocols to elucidate the bioactivity of 8-Iso-16-cyclohexyl-tetranor PGE2.

Introduction: The Dichotomy of Prostaglandin E2 in Inflammation

Prostaglandin E2 (PGE2) is one of the most abundant prostanoids in the human body, produced from arachidonic acid through the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthases (PGES).[6][7] It is a potent lipid mediator that plays a pivotal role in the classic signs of inflammation: redness (rubor), swelling (tumor), heat (calor), and pain (dolor).[1][2][6] PGE2 contributes to inflammation by increasing vasodilation and vascular permeability, thereby augmenting blood flow and edema at the site of injury.[1][6]

However, the function of PGE2 is not monolithically pro-inflammatory. It also exhibits significant anti-inflammatory and immunomodulatory effects, including the suppression of some immune cell functions and the promotion of tissue repair mechanisms.[1][8][9] This functional duality is governed by the expression and activation of four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[10][11] Each receptor subtype is coupled to different intracellular signaling cascades, leading to a wide array of physiological and pathological outcomes.[10]

The therapeutic modulation of PGE2 pathways is a cornerstone of anti-inflammatory medicine, as evidenced by the widespread use of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[7][12] However, the broad inhibition of all prostaglandin synthesis can lead to significant side effects. This has spurred the development of more targeted approaches, including the synthesis of specific PGE2 analogs designed to selectively interact with particular EP receptors.

8-Iso-16-cyclohexyl-tetranor PGE2: A Structural Perspective

8-Iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso Prostaglandin E2.[3][4][5] An analysis of its name reveals key structural modifications from the parent PGE2 molecule, which likely influence its chemical stability, metabolic profile, and receptor binding affinity.

-

8-iso: This designation indicates an isomerization at carbon 8, a feature common to isoprostanes which are formed via free-radical catalyzed peroxidation of arachidonic acid.[3][4] This structural change can affect the three-dimensional conformation of the molecule.

-

16-cyclohexyl: The replacement of the terminal pentyl chain with a cyclohexyl group is a common strategy in medicinal chemistry to increase metabolic stability by blocking omega-oxidation. This modification can also impact receptor affinity and potency.

-

tetranor: This term signifies the removal of four carbons from the carboxylic acid side chain, which can alter the molecule's interaction with the binding pockets of EP receptors.

While the specific pharmacological properties of this compound remain uncharacterized in published literature, its design as a stable analog suggests its utility as a research tool to probe PGE2 signaling pathways.[3][4][5]

The PGE2 Receptor Family: Gateways to Inflammatory Signaling

The biological effects of PGE2, and presumably its analogs, are mediated through the activation of the four EP receptor subtypes. Understanding these pathways is crucial for predicting and testing the effects of 8-Iso-16-cyclohexyl-tetranor PGE2.

-

EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium levels. This pathway is often associated with smooth muscle contraction.[10][13]

-

EP2 Receptor: Coupled to Gαs, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). EP2 activation is linked to anti-inflammatory and neuroprotective effects.[1][10]

-

EP3 Receptor: This receptor has multiple splice variants and primarily couples to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels. EP3 is involved in diverse processes, including fever and mast cell activation.[10][11]

-

EP4 Receptor: Similar to EP2, EP4 is coupled to Gαs and increases cAMP levels. It is a key player in both pro- and anti-inflammatory responses, including the regulation of immune cells and bone metabolism.[10][14][15]

The balance of EP receptor expression on different cell types within an inflammatory milieu ultimately determines the net effect of PGE2.

Caption: PGE2 signaling through its four receptor subtypes (EP1-4).

Proposed Experimental Workflows for Characterizing 8-Iso-16-cyclohexyl-tetranor PGE2

To elucidate the role of this novel analog in inflammation, a systematic, multi-tiered approach is required. The following protocols provide a framework for its comprehensive pharmacological characterization.

Tier 1: Receptor Binding and Activation Assays

The foundational step is to determine which EP receptors the analog binds to and whether it acts as an agonist or antagonist.

Objective: To quantify the binding affinity and functional potency of 8-Iso-16-cyclohexyl-tetranor PGE2 at each of the four human EP receptor subtypes.

Methodology: Radioligand Binding and Second Messenger Assays

-

Cell Line Preparation: Utilize stable cell lines recombinantly expressing each individual human EP receptor subtype (e.g., HEK293-EP1, CHO-K1-EP2, etc.).

-

Competitive Radioligand Binding Assay:

-

Incubate cell membranes with a known radiolabeled EP receptor ligand (e.g., [³H]-PGE2).

-

Add increasing concentrations of unlabeled 8-Iso-16-cyclohexyl-tetranor PGE2.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki).

-

-

Functional Second Messenger Assays:

-

EP1: Measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 AM) upon stimulation with the analog.

-

EP2, EP3, EP4: Measure changes in intracellular cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

Caption: Workflow for determining EP receptor binding and functional activity.

Tier 2: In Vitro Cellular Inflammation Assays

Once the receptor profile is known, the next step is to assess the analog's effect on primary inflammatory cells.

Objective: To evaluate the modulatory effects of the analog on key inflammatory responses in macrophages and T cells.

Methodology: Macrophage and T-Cell Functional Assays

-

Macrophage Polarization and Cytokine Release:

-

Isolate primary human monocytes and differentiate them into macrophages.

-

Polarize macrophages into pro-inflammatory (M1, using LPS/IFN-γ) or anti-inflammatory (M2, using IL-4/IL-13) phenotypes in the presence or absence of the analog.

-

Measure the release of key cytokines (e.g., TNF-α, IL-6, IL-12, IL-10) using ELISA or multiplex bead array.

-

-

T-Cell Proliferation and Differentiation:

-

Isolate primary human CD4+ T cells.

-

Stimulate T-cell activation and proliferation (e.g., using anti-CD3/CD28 antibodies).

-

Culture the cells with the analog and assess its impact on proliferation (e.g., via CFSE dilution assay) and differentiation into Th1, Th2, or Th17 subtypes by measuring signature cytokine production (e.g., IFN-γ, IL-4, IL-17).[8][16]

-

Tier 3: In Vivo Models of Inflammation

The final preclinical step is to evaluate the analog's efficacy in a living organism.

Objective: To determine the in vivo anti-inflammatory or pro-inflammatory activity of 8-Iso-16-cyclohexyl-tetranor PGE2.

Methodology: Murine Models of Acute and Chronic Inflammation

-

Carrageenan-Induced Paw Edema (Acute Model):

-

Administer the analog systemically or locally to rodents.

-

Induce acute inflammation by injecting carrageenan into the paw.

-

Measure paw volume (plethysmometry) over several hours to quantify edema.

-

Collect paw tissue for histological analysis and measurement of inflammatory mediators.

-

-

Collagen-Induced Arthritis (Chronic Model):

-

Induce an autoimmune arthritis in susceptible mouse strains by immunization with type II collagen.

-

Once disease is established, treat animals with the analog or vehicle control.

-

Monitor clinical signs of arthritis (e.g., joint swelling, redness).

-

Perform histological analysis of joints to assess inflammation, cartilage damage, and bone erosion.[17]

-

Quantitative Data for PGE2 and Selected Analogs

To provide a comparative baseline for future studies on 8-Iso-16-cyclohexyl-tetranor PGE2, the following table summarizes binding affinities for PGE2 and other well-characterized analogs at the human EP receptors.

| Compound | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) |

| PGE2 | 3 | 3 | 0.3 | 0.5[18] |

| Sulprostone | 250 | >10,000 | 0.3 | >10,000 |

| Butaprost | >10,000 | 10 | >10,000 | >10,000 |

| Misoprostol | 120 | 25 | 2.5 | 10 |

Note: Data are compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions.

Conclusion and Future Directions

8-Iso-16-cyclohexyl-tetranor PGE2 represents an uncharacterized but potentially valuable tool for inflammation research. Its structural modifications suggest enhanced stability, making it suitable for a wide range of in vitro and in vivo experimental systems. The lack of existing pharmacological data underscores the need for a systematic investigation, as outlined in this guide.

By first establishing its EP receptor binding and functional profile, researchers can then rationally design cellular and in vivo experiments to dissect its specific contributions to inflammatory pathways. This work will not only illuminate the function of this particular analog but will also contribute to a deeper understanding of the nuanced roles of PGE2 signaling in health and disease, potentially paving the way for novel, receptor-selective anti-inflammatory therapies.

References

-

Lorentz, K. M., & Korff, S. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Investigative Dermatology. Accessed February 16, 2026. [Link]

-

Wrotek, S., & Jedrzejewski, T. (2020). Prostaglandin E2 at new glance: Novel insights in functional diversity offer therapeutic chances. Journal of Physiology and Pharmacology. Accessed February 16, 2026. [Link]

-

Winyard, P. G., & Willoughby, D. A. (Eds.). (2003). Inflammation Protocols. Humana Press. Accessed February 16, 2026. [Link]

-

Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. Accessed February 16, 2026. [Link]

-

Hofmann, K., et al. (2023). Prostaglandin E2 Boosts the Hyaluronan-Mediated Increase in Inflammatory Response to Lipopolysaccharide by Enhancing Lyve1 Expression. International Journal of Molecular Sciences. Accessed February 16, 2026. [Link]

-

Wang, D., & Dubois, R. N. (2010). Multifaceted roles of PGE2 in inflammation and cancer. Seminars in immunopathology, 32(2), 113–121. Accessed February 16, 2026. [Link]

-

Neta Scientific. 10009278-1 | Cayman 8-Iso-16-Cyclohexyl-Tetranor Prostaglandin E2. Neta Scientific. Accessed February 16, 2026. [Link]

-

Zurier, R. B., et al. (1977). Suppression of acute and chronic inflammation by orally administered prostaglandins. Arthritis and rheumatism, 20(5), 1149–1155. Accessed February 16, 2026. [Link]

-

Anton, M., et al. (2023). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. Medicina (Kaunas, Lithuania). Accessed February 16, 2026. [Link]

-

Wikipedia. Prostaglandin E2. Wikipedia. Accessed February 16, 2026. [Link]

-

Jia, L., et al. (2019). Prostaglandin E2 constrains systemic inflammation through an innate lymphoid cell–IL-22 axis. The Journal of experimental medicine, 216(11), 2582–2595. Accessed February 16, 2026. [Link]

-

Chan, M. M., et al. (2013). ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE. The Journal of biological chemistry, 288(27), 19524–19533. Accessed February 16, 2026. [Link]

-

BindingDB. Ki Summary for Prostaglandin E2 receptor EP4 subtype. BindingDB. Accessed February 16, 2026. [Link]

-

Gendron, F. P., et al. (2024). Pharmacological evidence that the inhibitory effects of prostaglandin E2 are mediated by the EP2 and EP4 receptors in human neutrophils. Journal of leukocyte biology. Accessed February 16, 2026. [Link]

-

Sugimoto, Y., & Narumiya, S. (2014). Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors. Biochimica et biophysica acta, 1841(4), 575–581. Accessed February 16, 2026. [Link]

-

Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology (Orlando, Fla.), 119(3), 229–240. Accessed February 16, 2026. [Link]

-

Li, T., et al. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in immunology. Accessed February 16, 2026. [Link]

-

Lu, W., et al. (2022). PGE2 activates EP4 in subchondral bone osteoclasts to regulate osteoarthritis. Bone research, 10(1), 27. Accessed February 16, 2026. [Link]

Sources

- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 | CAS 53319-30-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. netascientific.com [netascientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. elisakits.co.uk [elisakits.co.uk]

- 13. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 14. Prostaglandin E2 constrains systemic inflammation through an innate lymphoid cell–IL-22 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 17. Suppression of acute and chronic inflammation by orally administered prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ki Summary [bindingdb.org]

Metabolic pathways and half-life of tetranor prostaglandin analogs

An In-depth Technical Guide to the Metabolic Pathways and Half-Life of Tetranor Prostaglandin Analogs

Authored by a Senior Application Scientist

Introduction: The Significance of Prostaglandin Metabolites

Prostaglandins (PGs) are a class of eicosanoids—bioactive lipid compounds derived from 20-carbon fatty acids like arachidonic acid—that exert potent, localized effects on a vast array of physiological and pathological processes.[1][2][3] They are critical mediators of inflammation, pain, fever, blood pressure regulation, and platelet aggregation.[1][2] However, their utility as direct biomarkers is severely limited by their extremely short half-life in circulation; they are typically metabolized within minutes of their synthesis.[4][5]

This rapid inactivation necessitates a shift in focus for researchers and clinicians from the parent prostaglandins to their more stable, downstream metabolites. Tetranor prostaglandin analogs, which are metabolites shortened by four carbons, represent the terminal products of PG catabolism excreted in urine.[6][7] Their relative stability and accumulation in biological fluids provide a reliable, time-integrated window into the systemic, in vivo production of their parent compounds.[4][8] This guide provides a detailed exploration of the metabolic pathways that generate these critical analytes, their pharmacokinetic properties, and the state-of-the-art methodologies for their quantification.

Section 1: The Metabolic Journey from Parent Prostaglandin to Tetranor Analog

The transformation of a potent, short-lived prostaglandin into a stable, excretable tetranor metabolite is a multi-step enzymatic cascade occurring primarily in tissues rich in specific dehydrogenases and oxidative enzymes, such as the lungs, liver, and kidneys.[9][10] This process can be broadly divided into two major phases: initial inactivation and subsequent side-chain degradation.

Phase 1: Rapid Inactivation in Circulation

Before any side-chain modification occurs, parent prostaglandins are rapidly deactivated through a two-step process. This initial catabolism is remarkably efficient and is the primary reason for the short biological half-life of prostaglandins like PGE₂ and PGF₂α.

-

Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The first and rate-limiting step is the oxidation of the hydroxyl group at the C-15 position to a ketone.[4][11] This single modification results in a dramatic loss of biological activity.

-

Reduction by 15-Keto-Prostaglandin Δ¹³-Reductase: Following oxidation, the double bond between C-13 and C-14 is reduced.[4][11] The resulting molecule, a 13,14-dihydro-15-keto-PG, is the major circulating metabolite. While more stable than the parent PG, it still has a relatively short plasma half-life of approximately 8 minutes and is subject to further breakdown.[4]

Phase 2: Side-Chain Degradation to Form Tetranor Metabolites

The 13,14-dihydro-15-keto-PG intermediates are transported into cells by specific carriers like the Prostaglandin Transporter (PGT, SLCO2A1) to undergo extensive side-chain shortening.[12][13][14] This phase involves two principal oxidative pathways that ultimately yield the characteristic "tetranor" structure.

β-Oxidation: Shortening the α-Chain

Beta-oxidation (β-oxidation) is the catabolic process responsible for shortening the carboxylic acid (alpha) side chain of the prostaglandin.[10][15][16] This process occurs in both peroxisomes and mitochondria.[10][16] In two successive cycles, two-carbon units (as acetyl-CoA) are cleaved from the chain. The removal of two such units results in a four-carbon shortening, giving rise to the "tetranor" designation.[6][7] For instance, PGE₂ is metabolized via β-oxidation to tetranor-PGE₁, a key urinary metabolite.[4][17][18]

ω-Oxidation: Modifying the ω-Chain

In parallel with β-oxidation, the alkyl (omega) side chain is degraded via omega-oxidation (ω-oxidation). This pathway involves enzymes from the cytochrome P450 family (primarily CYP4A and CYP4F subfamilies) and initiates the hydroxylation of the terminal (ω) carbon.[19][20][21] This is followed by further oxidation to a carboxylic acid, creating a dicarboxylic acid metabolite.[19][22]

The interplay of these pathways results in the final, major urinary metabolites, such as 7α-hydroxy-5,11-diketotetranoprostane-1,16-dioic acid (PGE-M), the primary urinary metabolite of PGE₁ and PGE₂.[17]

Section 2: Pharmacokinetics and Half-Life Considerations

The pharmacokinetic profile of prostaglandins versus their tetranor metabolites is a study in contrasts, which is fundamental to their respective roles as a biological effector and a biomarker.

Naturally occurring prostaglandins are characterized by rapid clearance and an extremely short half-life, often measured in seconds to minutes.[23][24] This is a physiological necessity, ensuring their actions remain localized to the site of synthesis.[5] In contrast, synthetic prostaglandin analogs used as therapeutics (e.g., latanoprost, misoprostol) are chemically modified to resist rapid inactivation, thereby extending their half-life and duration of action.[23][25][26]

The tetranor metabolites, being the terminal products of these extensive catabolic pathways, are significantly more stable. Their slower clearance from circulation and subsequent concentration in the urine make them ideal for non-invasive assessment of prostaglandin biosynthesis over time.[27] For example, while the initial plasma metabolite of PGF₂α (15-keto-13,14-dihydro-PGF₂α) disappears quickly, the corresponding tetranor metabolite is detectable in the circulation for a much longer period.[27]

| Compound Type | Example | Typical Plasma Half-Life | Primary Analytical Utility |

| Parent Prostaglandin | Prostaglandin E₂ (PGE₂) | < 1 minute | Limited due to instability |

| Initial Metabolite | 13,14-dihydro-15-keto-PGE₂ | ~8 minutes[4] | Plasma biomarker of acute PG synthesis |

| Synthetic Analog | Latanoprost Acid | ~17 minutes (in plasma)[25] | Therapeutic agent |

| Urinary Metabolite | Tetranor-PGEM | Long (cleared via urine) | Stable, time-integrated biomarker of systemic PG synthesis[28][29] |

Section 3: Analytical Methodologies for Quantification

The accurate measurement of tetranor prostaglandin analogs in complex biological matrices like urine and plasma is analytically challenging due to their low endogenous concentrations.[1] The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.[3][8][30]

Causality in Methodological Design: Why LC-MS/MS is Superior

While older techniques like enzyme-linked immunosorbent assays (ELISA) exist, they are prone to cross-reactivity with structurally similar lipids, potentially leading to inaccurate quantification.[31] Gas chromatography-mass spectrometry (GC-MS) offers good sensitivity but requires chemical derivatization to make the analytes volatile, adding time, complexity, and potential for analytical variability.[30][31]

LC-MS/MS circumvents these issues. The liquid chromatography front-end provides excellent separation of different metabolites, while the tandem mass spectrometer acts as a highly specific and sensitive detector. By using a technique called Multiple Reaction Monitoring (MRM), the instrument can be programmed to detect a specific precursor-to-product ion transition for each analyte, effectively filtering out background noise and confirming the analyte's identity with high confidence.

Self-Validating Protocol: A Step-by-Step Workflow for Urinary Tetranor-PGEM Analysis via LC-MS/MS

This protocol describes a robust, self-validating system for quantifying tetranor-PGEM. The inclusion of a stable isotope-labeled internal standard (e.g., tetranor-PGEM-d₄) is critical. This standard is added at the very beginning of sample preparation and behaves identically to the endogenous analyte through extraction and analysis. Any sample loss during preparation or variation in instrument response will affect both the analyte and the internal standard equally, allowing for a highly accurate and precise final concentration to be calculated from their response ratio.

Step 1: Sample Preparation & Hydrolysis

-

Thaw and Centrifuge: Thaw frozen urine samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Internal Standard Spiking: Transfer 1 mL of the cleared urine supernatant to a clean glass tube. Add 10 µL of the stable isotope-labeled internal standard solution (e.g., 100 ng/mL tetranor-PGEM-d₄ in ethanol) to every sample, calibrator, and quality control.

-

Hydrolysis (Optional but Recommended): Some metabolites may be glucuronide-conjugated. To measure the total metabolite concentration, add β-glucuronidase and incubate at 37°C for 1-2 hours. Rationale: This step ensures that both free and conjugated forms of the metabolite are measured, providing a more complete picture of its excretion.

Step 2: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water. Rationale: This activates the stationary phase and ensures proper retention of the analyte.

-

Loading: Acidify the urine sample to ~pH 3 with formic acid. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove salts and polar interferences.

-

Elution: Elute the analytes from the cartridge with 2 mL of ethyl acetate or methanol into a clean collection tube. Rationale: SPE purifies and concentrates the analyte from the complex urine matrix, reducing ion suppression and improving sensitivity.

Step 3: Evaporation and Reconstitution

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex thoroughly.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Step 4: LC-MS/MS Analysis

-

Chromatography: Inject 10 µL of the sample onto a C18 HPLC column. Use a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase to separate the analytes.

-

Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific MRM transitions for both the endogenous analyte and the internal standard.

Section 4: Clinical and Research Applications

The quantification of urinary tetranor prostaglandin analogs has become an indispensable tool in both clinical diagnostics and basic science research. It provides a non-invasive method to assess the activity of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[5][32]

-

Inflammatory Diseases: Urinary tetranor-PGEM levels have been investigated as a potential biomarker for disease activity in conditions like Crohn's disease and cystic fibrosis.[6]

-

Oncology: Elevated prostaglandin production is a hallmark of many cancers. Tetranor-PGEM has been identified as a promising urinary biomarker for assessing colorectal cancer risk.[4]

-

Cardiovascular Disease: The balance between different prostaglandins is key to vascular health. Measuring their metabolites can provide insights into cardiovascular risk and the effects of therapeutic interventions.

-

Allergy and Immunology: Urinary tetranor-PGDM, a metabolite of PGD₂, has been shown to be a valuable index for diagnosing and monitoring food allergies, as PGD₂ is primarily released from mast cells during allergic reactions.[33]

-

Diabetic Nephropathy: Recent studies have identified urinary tetranor-PGEM as a novel biomarker that increases with the progression of diabetic nephropathy.[28][29]

Conclusion

Tetranor prostaglandin analogs represent a convergence of lipid biochemistry, drug metabolism, and clinical diagnostics. While the parent prostaglandins are ephemeral signaling molecules, their tetranor metabolites provide a stable and quantifiable echo of their systemic production. Understanding the intricate metabolic pathways that produce these molecules is essential for interpreting their levels correctly. Coupled with powerful analytical techniques like LC-MS/MS, the measurement of these urinary metabolites offers researchers and drug developers a robust, non-invasive window into a wide range of physiological and pathological processes, driving forward our understanding of disease and the development of novel therapeutics.

References

-

Synthesis of tetranor-PGE1: A urinary metabolite of prostaglandins E1 and E2. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Scheuer, H., et al. (1987). Identification of metabolites from peroxisomal beta-oxidation of prostaglandins. PubMed. Retrieved February 15, 2026, from [Link]

-

Myatt, L., & Sun, K. (1999). Key enzymes of prostaglandin biosynthesis and metabolism. Coordinate regulation of expression by cytokines in gestational tissues: a review. PubMed. Retrieved February 15, 2026, from [Link]

-

Schuster, V. L. (2012). The Prostaglandin Transporter: Eicosanoid Reuptake, Control of Signaling, and Development of High-Affinity Inhibitors as Drug Candidates. PMC. Retrieved February 15, 2026, from [Link]

-

Prostaglandin. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Omega oxidation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Edwards, N. S., & Pace-Asciak, C. R. (1982). Identification of a 'urinary-type' metabolite of prostaglandin F2 alpha in the rat circulation. PubMed. Retrieved February 15, 2026, from [Link]

-

Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. (2025). PubMed. Retrieved February 15, 2026, from [Link]

-

Bygdeman, M. (2003). Pharmacokinetics of prostaglandins. PubMed. Retrieved February 15, 2026, from [Link]

-

Schuster, V. L. (2002). Prostaglandin transport. PubMed. Retrieved February 15, 2026, from [Link]

-

Schuster, V. L. (1998). Molecular mechanisms of prostaglandin transport. PubMed. Retrieved February 15, 2026, from [Link]

-

Diczfalusy, U., & Alexson, S. E. (1988). Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria. PubMed. Retrieved February 15, 2026, from [Link]

-

Mai, J., et al. (1986). The urinary excretion of prostaglandins E and their corresponding tetranor metabolites by rats fed a diet rich in eicosapentaenoate. PubMed. Retrieved February 15, 2026, from [Link]

-

Gréen, K. (1978). Methods for quantitative estimation of prostaglandins. PubMed. Retrieved February 15, 2026, from [Link]

-

The biological significance of ω-oxidation of fatty acids. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Guide to Prostaglandins: Structure and Analytical Methods. (n.d.). MetwareBio. Retrieved February 15, 2026, from [Link]

-

Oliw, E. H., & Bylund, J. (2001). Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry. PubMed. Retrieved February 15, 2026, from [Link]

-

Morita, Y., et al. (2021). Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy. PMC. Retrieved February 15, 2026, from [Link]

-

Pawelzik, S. C., et al. (2022). Prostanoid Metabolites as Biomarkers in Human Disease. PMC. Retrieved February 15, 2026, from [Link]

-

Kingsley, P. J., et al. (2020). Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. PMC. Retrieved February 15, 2026, from [Link]

-

Kingsley, P. J., et al. (2020). Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. PubMed. Retrieved February 15, 2026, from [Link]

-

Beta oxidation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Isono, T., et al. (1988). Metabolism of prostaglandins D2 and F2 alpha in primary cultures of rat hepatocytes. PubMed. Retrieved February 15, 2026, from [Link]

-

Catella, F., et al. (1995). Identification and measurement of endogenous beta-oxidation metabolites of 8-epi-Prostaglandin F2alpha. PubMed. Retrieved February 15, 2026, from [Link]

-

What are Prostaglandin synthases stimulants and how do they work?. (2024). Patsnap Synapse. Retrieved February 15, 2026, from [Link]

-

Diczfalusy, U., et al. (1991). Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans. PMC. Retrieved February 15, 2026, from [Link]

-

Arachidonic Acid Metabolites: Prostaglandins | Pharmacology. (2024). YouTube. Retrieved February 15, 2026, from [Link]

-

Structure and Post-Translational Modification of the Prostaglandin Transporter. (2024). bioRxiv. Retrieved February 15, 2026, from [Link]

-

Omega fatty acids in prostaglandin formation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Morita, Y., et al. (2021). Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy. PubMed. Retrieved February 15, 2026, from [Link]

-

Song, W. L., et al. (2008). Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans. PubMed. Retrieved February 15, 2026, from [Link]

-

The Pharmacology of Prostaglandin Analogues. (n.d.). Ento Key. Retrieved February 15, 2026, from [Link]

-

Nakamura, T., et al. (2017). Prostaglandin D2 metabolite in urine is an index of food allergy. PMC. Retrieved February 15, 2026, from [Link]

-

Pharmacokinetics of prostaglandin analogues. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Tetranor-pgem/pgam specific immunogens, antibodies, tracers, assay kits and methods for making same. (2011). Google Patents.

-

Pharmacology of Prostaglandin Analogues. (2023). Pharmapproach.com. Retrieved February 15, 2026, from [Link]

-

Satoh, K., et al. (1980). Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit. PubMed. Retrieved February 15, 2026, from [Link]

-

Cawello, W., et al. (1994). Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects. PubMed. Retrieved February 15, 2026, from [Link]

-

Anti-inflammatory Effects Of Omega 3 Fatty Acid In Fish Oil Linked To Lowering Of Prostaglandin. (2006). ScienceDaily. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prostaglandin - Wikipedia [en.wikipedia.org]

- 3. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]

- 4. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of prostaglandins D2 and F2 alpha in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of prostaglandin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. The Prostaglandin Transporter: Eicosanoid Reuptake, Control of Signaling, and Development of High-Affinity Inhibitors as Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure and Post-Translational Modification of the Prostaglandin Transporter | bioRxiv [biorxiv.org]

- 15. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beta oxidation - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. The urinary excretion of prostaglandins E and their corresponding tetranor metabolites by rats fed a diet rich in eicosapentaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Omega oxidation - Wikipedia [en.wikipedia.org]

- 20. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 26. Pharmacology of Prostaglandin Analogues | Pharmacology Mentor [pharmacologymentor.com]

- 27. Identification of a 'urinary-type' metabolite of prostaglandin F2 alpha in the rat circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]

- 31. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. What are Prostaglandin synthases stimulants and how do they work? [synapse.patsnap.com]

- 33. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of 8-Iso-16-cyclohexyl-tetranor PGE2 stock solutions for cell culture

Application Note & Protocol

Topic: Preparation of 8-Iso-16-cyclohexyl-tetranor PGE2 Stock Solutions for Cell Culture For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Precise Stock Solution Preparation

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 (PGE2) is a synthetic analog of 8-iso-PGE2, an isoprostane formed from the free radical-induced peroxidation of polyunsaturated fatty acids.[1][2][3] While the specific pharmacological properties of this particular analog are not yet extensively published, its parent compound, PGE2, is a principal and pleiotropic lipid mediator.[3][4] PGE2 exerts a wide range of biological effects by binding to four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5][6][7][8] These interactions influence critical cellular processes including inflammation, immune modulation, cell proliferation, and tissue regeneration.[6][8][9][10]

Given the potency and inherent instability of prostaglandins in aqueous environments, the preparation of accurate and stable stock solutions is a critical, foundational step for any in vitro study.[7][11][12] Improper handling, solvent selection, or storage can lead to rapid degradation, resulting in diminished compound activity and non-reproducible experimental outcomes. This guide provides a detailed, field-proven protocol for preparing, storing, and utilizing 8-Iso-16-cyclohexyl-tetranor PGE2 in a cell culture setting, ensuring the integrity of the compound and the validity of your research.

Compound Specifications and Solubility Profile

A thorough understanding of the compound's physical and chemical properties is paramount before any experimental work. The following tables summarize the key specifications for 8-Iso-16-cyclohexyl-tetranor PGE2.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Formal Name | 9-oxo-11α,15S-dihydroxy-(8β)-16-cyclohexyl-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | [1][3][4] |

| Synonyms | 8-iso-16-cyclohexyl-tetranor PGE2 | [1][2][4] |

| CAS Number | 53319-30-5 | [1][2][3][4] |

| Molecular Formula | C₂₂H₃₄O₅ | [1][2][4] |

| Formula Weight | 378.5 g/mol | [1][2][4] |

| Purity | ≥97% | [1][2][4] |

| Supplied As | A solution in methyl acetate | [1][2][4] |

| Storage (as supplied) | -20°C | [1][4] |

| Stability (as supplied) | ≥ 2 years |[1][4] |

Table 2: Solubility Data

| Solvent | Approximate Solubility | Source(s) |

|---|---|---|

| DMSO | 50 mg/mL | [1][2][3] |

| Ethanol | 50 mg/mL | [1][2][3] |

| Dimethylformamide (DMF) | 50 mg/mL | [1][2][3] |

| PBS (pH 7.2) | 1 mg/mL |[1][2][3] |

Causality Behind Solvent Choice: The high solubility in organic solvents like DMSO and ethanol makes them ideal for preparing concentrated primary stock solutions. This approach is crucial for two reasons:

-

Enhanced Stability: Prostaglandins are significantly more stable when stored in anhydrous organic solvents at low temperatures compared to aqueous buffers.[7][13]

-

Minimized Vehicle Effects: A highly concentrated stock allows for the addition of a minimal volume of solvent to the cell culture medium, thereby avoiding solvent-induced cytotoxicity or off-target effects. The final concentration of DMSO or ethanol in cell culture should typically not exceed 0.1%.[1][7][14]

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the conversion of the manufacturer-supplied compound into a concentrated, stable stock solution. The key objective is to remove the shipping solvent (methyl acetate) and reconstitute the compound in a high-purity, anhydrous organic solvent suitable for long-term storage.

Materials

-

8-Iso-16-cyclohexyl-tetranor PGE2 (as supplied in methyl acetate)

-

Sterile, inert gas (e.g., nitrogen or argon) with a gentle-flow regulator

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

-

Sterile, amber or opaque polypropylene microcentrifuge tubes

-

Calibrated precision micropipettes and sterile tips

Step-by-Step Methodology

-

Vial Equilibration: Before opening, allow the vial of 8-Iso-16-cyclohexyl-tetranor PGE2 to warm to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing inside the cold vial, which could compromise the compound's stability.

-

Solvent Evaporation: Under a chemical fume hood, open the vial and direct a gentle stream of inert gas (nitrogen or argon) over the surface of the solution.[1] The goal is to slowly evaporate the methyl acetate, leaving the compound as a neat oil at the bottom of the vial.

-

Expert Insight: Avoid a high-pressure stream, which can cause the compound to splash. The evaporation is complete when no liquid is visible and the oily residue remains.

-

-

Immediate Reconstitution: Immediately upon complete evaporation, add the chosen organic solvent (e.g., anhydrous DMSO) to the vial.[1] Prostaglandins can be unstable when left as a dry film, so prompt reconstitution is critical.

-

Calculation of Solvent Volume: To prepare a 10 mM stock solution from 1 mg of the compound:

-

Formula Weight (FW) = 378.5 g/mol

-

Volume (L) = Mass (g) / (Concentration (mol/L) * FW ( g/mol ))

-

Volume (µL) = (0.001 g / (0.010 mol/L * 378.5 g/mol )) * 1,000,000 µL/L

-

Volume (µL) ≈ 264.2 µL

-

Therefore, add 264.2 µL of anhydrous DMSO to 1 mg of the compound.

-

-

Dissolution and Aliquoting: Tightly cap the vial and vortex thoroughly for 30-60 seconds to ensure the neat oil is completely dissolved. Centrifuge briefly to collect the solution at the bottom. Dispense the primary stock into small, single-use aliquots (e.g., 5-10 µL) in sterile, clearly labeled polypropylene tubes.

-

Trustworthiness Check: Aliquoting is a mandatory step to preserve the integrity of the stock solution. It prevents the degradation that occurs with repeated freeze-thaw cycles and minimizes the risk of contamination.[14]

-

-

Storage: Store the aliquots at -20°C or, for enhanced long-term stability, at -80°C.[4][7][15] The stock solution in anhydrous DMSO or ethanol should be stable for at least one month when stored properly.[7]

Workflow for Primary Stock Preparation

Caption: Workflow for preparing a concentrated primary stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions must be prepared fresh from the primary stock immediately before each experiment. Prostaglandins degrade rapidly in aqueous media; therefore, storing diluted aqueous solutions is not recommended for more than a single day.[1][7][12]

Methodology

-

Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the freezer and thaw it at room temperature. Keep it on ice thereafter.

-

Serial Dilution: Perform serial dilutions in a sterile, serum-free cell culture medium or a physiological buffer (e.g., PBS, pH 7.2) to achieve the final desired concentration for your experiment.

-

Example Calculation: Diluting 10 mM stock to a 10 µM working solution.

-

Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100. Add 2 µL of the 10 mM stock to 198 µL of serum-free medium. This yields a 100 µM intermediate solution.

-

Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10. Add 100 µL of the 100 µM solution to 900 µL of the final cell culture medium. This yields 1 mL of a 10 µM working solution.

-

-

-

Vehicle Control: It is essential to prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., DMSO) to the cell culture medium without the compound. For the example above, the final DMSO concentration would be 0.02%, which is well below the cytotoxic threshold for most cell lines.

-

Immediate Use: Add the final working solution (and vehicle control) to your cell cultures immediately after preparation.

Biological Context: PGE2 Signaling Pathways

As an analog of PGE2, 8-Iso-16-cyclohexyl-tetranor PGE2 is presumed to act through the four EP receptors. The activation of these receptors triggers distinct downstream signaling cascades that ultimately mediate the compound's physiological effects. Understanding these pathways is crucial for designing experiments and interpreting results.[5][16]

-

EP2 & EP4 Receptors: These receptors couple to the Gαs protein, activating adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[6][17] This pathway is often associated with immunomodulatory and regenerative effects.[10]

-

EP1 Receptor: This receptor couples to the Gαq protein, activating Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, leading to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[18]

-

EP3 Receptor: This receptor primarily couples to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]

Caption: Presumed signaling pathways of 8-Iso-16-cyclohexyl-tetranor PGE2.

Self-Validating System: Quality Control

To ensure the trustworthiness of your results, it is advisable to perform a quality control check on your newly prepared stock solution. This can be achieved with a simple bioassay:

-

Select a Responsive Cell Line: Choose a cell line known to express EP receptors and respond to PGE2 (e.g., HEK293 cells, certain immune cell lines, or keratinocytes).[18]

-

Dose-Response Experiment: Treat the cells with a range of concentrations of your prepared 8-Iso-16-cyclohexyl-tetranor PGE2 (e.g., 1 nM to 10 µM).

-

Measure a Downstream Marker: Measure a known output of PGE2 signaling. For cells expressing EP2 or EP4, a cAMP accumulation assay is a direct and reliable measure of receptor activation.[17] Alternatively, measure a relevant functional outcome, such as the secretion of a specific cytokine or a change in cell proliferation.

-

Validate: A clear dose-dependent response will validate the biological activity of your prepared stock solution.

References

-

Title: Biosynthesis and signaling pathways of prostaglandin E2 (PGE2).... Source: ResearchGate URL: [Link]

-

Title: Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns Source: PubMed URL: [Link]

-

Title: Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns Source: European Journal of Hospital Pharmacy URL: [Link]

-

Title: The complex role of prostaglandin E2-EP receptor signaling in wound healing Source: Frontiers in Physiology URL: [Link]

-

Title: Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation Source: PMC URL: [Link]

-

Title: The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C Source: PubMed URL: [Link]

-

Title: Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review) Source: Spandidos Publications URL: [Link]

-

Title: Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells Source: Frontiers URL: [Link]

-

Title: Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns Source: European Journal of Hospital Pharmacy URL: [Link]

-

Title: Prostaglandin E2 Technical Information Source: MP Biomedicals URL: [Link]

-

Title: Stability and Storage Guidelines for Latanoprost API Source: Chemignition Laboratory URL: [Link]

-

Title: Prostaglandin E2 Source: Cambridge Bioscience URL: [Link]

-

Title: Prostaglandin E2 Source: Wikipedia URL: [Link]

-

Title: The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation Source: PMC URL: [Link]

-

Title: Prostaglandin E2 (PGE2) in tissue regeneration: Its role and therapeutic strategies Source: PMC URL: [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 | CAS 53319-30-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. netascientific.com [netascientific.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mpbio.com [mpbio.com]

- 8. Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]

- 9. Prostaglandin E2 - Wikipedia [en.wikipedia.org]